molecular formula C11H11NO B2375563 Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro- CAS No. 43213-61-2

Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-

Cat. No. B2375563
CAS RN: 43213-61-2
M. Wt: 173.215
InChI Key: OGOWMVYFFWEWQT-UHFFFAOYSA-N
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Description

Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro- is a chemical compound that has been studied for its potential antidepressant properties . It exhibits high affinity for the alpha 2-adrenoceptor, with high selectivity versus the alpha 1-receptor .


Synthesis Analysis

The synthesis of Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro- involves an efficient copper-catalyzed annulation of ketoxime acetates with acetoacetanilide . This strategy provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines with good functional group tolerance and operational simplicity .


Molecular Structure Analysis

Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro- contains a total of 26 bonds; 15 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 secondary amine (aliphatic), and 1 Furane .


Physical And Chemical Properties Analysis

The molecular weight of Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro- is 331.3 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its exact mass is 330.1265688 g/mol .

Scientific Research Applications

Central Alpha 2-Antagonistic Activity

  • Benzofuro[3,2-c]pyridines demonstrate high affinity for the alpha 2-adrenoceptor, with selectivity against the alpha 1-receptor. This makes them potential candidates for antidepressants, as evidenced by their potent in vivo central activity (Kennis et al., 2000).

Synthesis Techniques

  • The synthesis of benzofuro[3,2-b]pyridines has been achieved through palladium-catalyzed dual C-H activation, resulting in high regioselectivity and excellent yields. This method is efficient for the production of various benzofuro[3,2-b]pyridines (Sun et al., 2015).

Coordination Reactions

  • Benzofuro[3,2-c]pyridine has been used to prepare complexes with metals like copper and cobalt, demonstrating its utility in coordination chemistry. These complexes exhibit high thermal stability, which is beneficial for various applications (Mojumdar et al., 2009).

Topoisomerase Inhibition and Anticancer Activity

  • Benzofuro[3,2-b]pyridine derivatives have been synthesized and evaluated for their topoisomerase inhibitory activities and cytotoxicities against human cancer cell lines. Some derivatives, especially those with furyl or thienyl groups, exhibited significant topoisomerase II inhibitory activity (Thapa et al., 2013).

Domino Synthesis

  • A clean and efficient method for domino synthesis of functionalized benzofuro[2,3-c]pyridines has been established, highlighting the compound's versatility in synthetic chemistry (Rao et al., 2014).

Antimicrobial Properties

  • Some benzofuro[3,2-b]pyridin-2-yl derivatives have shown promising antibacterial and antifungal activities, expanding the potential medical applications of these compounds (Patel et al., 2012).

Bioactivity in Pharmaceutical Syntheses

  • Benzofuro[3,2-d] pyrimidine derivatives are important in the synthesis of various pharmaceuticals, demonstrating a wide range of activities such as antibiosis, anti-inflammatory, anticancer, and memory enhancement (Wei-ming, 2010).

Emissive Material Properties

  • Some benzofuro[3,2-b]pyridines exhibit photoswitching properties, making them suitable for use as red- and yellow-light-emitting molecules. This suggests potential applications in new display technologies and light sources (Roohi et al., 2016).

Mechanism of Action

Target of Action

The primary target of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine is Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine acts as an inhibitor of HDAC . By inhibiting the action of HDAC, this compound prevents the deacetylation of histones, leading to a more relaxed chromatin structure. This affects the transcriptional activity of certain genes, leading to changes in cell function .

Biochemical Pathways

The inhibition of HDAC by 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine affects several biochemical pathways. Most notably, it leads to the upregulation of the acetylation of histone H3 and α-tubulin . This can affect various downstream processes, including gene expression and cell division .

Pharmacokinetics

This suggests that it is well-absorbed and distributed within the body, metabolized efficiently, and excreted in a timely manner, contributing to its bioavailability and therapeutic efficacy .

Result of Action

The action of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine leads to significant therapeutic efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models . It has been found to cause apoptosis and autophagy in HCC models , which are forms of programmed cell death. This suggests that the compound could have potential use in cancer therapy .

Future Directions

Given the potential antidepressant properties of Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-, future research could focus on further elucidating its mechanism of action and evaluating its therapeutic potential in preclinical and clinical studies .

properties

IUPAC Name

1,2,3,4-tetrahydro-[1]benzofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOWMVYFFWEWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43213-61-2
Record name 1,2,3,4-tetrahydro-benzofuro[3,2-c]pyridine
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Q & A

Q1: What are the key structural features of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine?

A2: As the name suggests, 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine consists of a benzofuran ring fused with a tetrahydropyridine ring. This particular fusion pattern, along with the possibility for various substitutions at the 2-position, contributes to the diverse chemical space accessible within this family of compounds [, ]. The stereochemistry of the protonated forms of these molecules has also been a subject of study [, ].

Q2: How is 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine synthesized?

A3: Several synthetic routes have been explored for the synthesis of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine and its derivatives. One approach involves the ring closure of O-aryl ethers of ketoximes []. Another method utilizes a novel synthesis route for benzofuro[3,2-c]pyridines []. These different synthetic strategies provide researchers with flexibility in designing and accessing a variety of analogs for further study.

Q3: What are the challenges associated with studying the Structure-Activity Relationship (SAR) of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine?

A4: While research suggests potential central α2-antagonistic activity for some derivatives, understanding the precise impact of structural modifications on activity, potency, and selectivity remains a key challenge [, ]. Exploring the SAR requires the synthesis and biological evaluation of a diverse library of analogs, which can be a complex and time-consuming process.

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